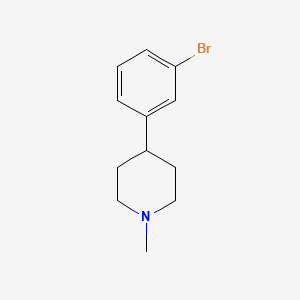

4-(3-Bromophenyl)-1-methylpiperidine

Description

Properties

IUPAC Name |

4-(3-bromophenyl)-1-methylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrN/c1-14-7-5-10(6-8-14)11-3-2-4-12(13)9-11/h2-4,9-10H,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMHFGTMSPFTBMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(3-Bromophenyl)-1-methylpiperidine

Introduction

The phenylpiperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents, particularly those targeting the central nervous system (CNS).[1][2] The strategic introduction of substituents onto this framework allows for the fine-tuning of a molecule's physicochemical properties and biological activity. This guide provides a detailed technical overview of 4-(3-Bromophenyl)-1-methylpiperidine, a versatile synthetic intermediate.

This document explores the fundamental properties, synthesis, characterization, and potential applications of this compound. By providing a blend of theoretical principles and practical insights, this guide aims to equip researchers with the necessary knowledge to effectively utilize this compound in their research and development endeavors.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is fundamental to its application in a research setting. These properties govern its handling, reactivity, and formulation.

Structural and Chemical Identifiers

The molecule consists of a piperidine ring N-methylated at position 1 and substituted at position 4 with a 3-bromophenyl group.

Caption: 2D Structure of this compound

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₂H₁₆BrN |

| Molecular Weight | 254.16 g/mol |

| Canonical SMILES | CN1CCC(CC1)C2=CC(=CC=C2)Br |

| InChI Key | InChIKey=PEAKDUGSNWJNOK-UHFFFAOYSA-N |

| CAS Number | Not explicitly assigned; specific vendors may have internal identifiers. |

Physicochemical Properties

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Notes |

|---|---|---|

| Physical State | Likely a solid or high-boiling point liquid | Based on analogues like 1-(4-bromophenyl)piperidine.[4] |

| Boiling Point | > 300 °C (at 760 mmHg) | Estimated based on similar structures. |

| Melting Point | Not available | Expected to be a crystalline solid. |

| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, Methanol, Chloroform). Sparingly soluble in water. | Typical for amine-containing organic molecules. |

| pKa | ~9.0 - 10.0 | Estimated for the protonated piperidine nitrogen, typical for tertiary amines. |

| XlogP | ~3.3 | A measure of lipophilicity; indicates good potential for crossing biological membranes.[3] |

Synthesis and Reactivity

This compound is not a naturally occurring compound and must be prepared through synthetic organic chemistry. The presence of the aryl bromide and the tertiary amine functionalities defines its reactivity and utility as a building block.

Retrosynthetic Analysis and Plausible Synthetic Routes

A logical approach to the synthesis of this molecule involves forming the carbon-carbon bond between the piperidine and phenyl rings. Two common strategies are Grignard addition and Suzuki coupling.

Caption: Retrosynthetic strategies for this compound.

-

Expertise & Causality: The Grignard pathway (Route A) is a classic and robust method for C-C bond formation. It utilizes readily available starting materials. The choice of a subsequent dehydration and reduction sequence is necessary to convert the resulting tertiary alcohol to the desired alkane linkage. Route B, a Suzuki coupling, offers a more modern and often milder alternative, though it requires the preparation of a piperidine-boronic ester, which adds a step. The selection between these routes in a laboratory setting would depend on factors like reagent availability, scale, and tolerance of other functional groups.

Proposed Laboratory Synthesis Protocol (Grignard Route)

This protocol is a representative example based on established chemical transformations. Researchers should perform their own literature search and risk assessment before proceeding.

Step 1: Grignard Reagent Formation

-

To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add magnesium turnings.

-

Add a small volume of anhydrous tetrahydrofuran (THF).

-

Add a solution of 1,3-dibromobenzene in anhydrous THF dropwise to initiate the reaction. An iodine crystal may be added to aid initiation.

-

Once the reaction begins (as evidenced by gentle reflux), add the remaining 1,3-dibromobenzene solution at a rate that maintains a steady reflux.

-

After the addition is complete, stir the resulting dark grey solution of 3-bromophenylmagnesium bromide at room temperature for 1 hour.

Step 2: Addition to Piperidone

-

Cool the Grignard reagent to 0 °C in an ice bath.

-

Slowly add a solution of 1-methyl-4-piperidone in anhydrous THF dropwise, maintaining the temperature below 10 °C.

-

After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting piperidone is consumed.

-

Quench the reaction by carefully and slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

Step 3: Dehydration and Reduction

-

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield the crude tertiary alcohol.

-

Dissolve the crude alcohol in toluene, add a catalytic amount of p-toluenesulfonic acid, and heat to reflux with a Dean-Stark trap to remove water.

-

Once dehydration is complete (monitored by TLC), cool the reaction and concentrate in vacuo.

-

Dissolve the resulting crude alkene intermediate in methanol or ethanol, add a catalytic amount of Palladium on carbon (10% Pd/C), and subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete.

-

Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to yield the crude product. Purify by column chromatography or crystallization.

Spectroscopic Characterization

Structural confirmation is achieved through a combination of spectroscopic techniques. The predicted data below is based on the analysis of related structures.[5][6]

Table 3: Predicted Spectroscopic Data for this compound

| Technique | Expected Observations |

|---|---|

| ¹H NMR | Aromatic Region (δ 7.0-7.5 ppm): Four distinct signals, likely multiplets or broad singlets, corresponding to the four protons on the bromophenyl ring. Piperidine Ring (δ 1.5-3.0 ppm): A complex series of multiplets. The proton at C4 (methine) would be a multiplet around δ 2.5-2.8 ppm. Protons adjacent to the nitrogen (C2, C6) would be downfield (δ 2.2-2.9 ppm). N-Methyl Group (δ ~2.3 ppm): A sharp singlet integrating to 3H. |

| ¹³C NMR | Aromatic Region (δ 120-145 ppm): Six signals expected. The carbon attached to bromine (C-Br) would be the most upfield in this region (~122 ppm). The ipso-carbon attached to the piperidine ring would be the most downfield (~145 ppm). Piperidine Ring (δ 25-60 ppm): Four signals expected. Carbons adjacent to nitrogen (C2, C6) around δ 55-60 ppm. C4 methine carbon around δ 40-45 ppm. C3 and C5 carbons around δ 30-35 ppm. N-Methyl Carbon (δ ~46 ppm): A single signal. |

| Mass Spec. (EI) | Molecular Ion (M⁺): A characteristic pair of peaks at m/z 253 and 255, with approximately equal intensity, due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.[3] Key Fragments: Loss of the methyl group (M-15), and fragmentation of the piperidine ring. A prominent fragment would be the N-methyl piperidinyl cation. |

| IR Spectroscopy | C-H (aromatic): ~3050-3100 cm⁻¹ C-H (aliphatic): ~2800-3000 cm⁻¹ (including a Bohlmann band characteristic of trans-diaxial protons to the nitrogen lone pair) C=C (aromatic): ~1470-1600 cm⁻¹ C-N Stretch: ~1100-1200 cm⁻¹ C-Br Stretch: ~500-650 cm⁻¹ |

Applications in Research and Drug Development

The value of this compound lies in its potential as a versatile intermediate for creating more complex molecules with potential therapeutic applications.

A Key Synthetic Building Block

The aryl bromide functionality is a synthetic handle for a variety of powerful cross-coupling reactions. This allows for the introduction of diverse chemical moieties at the 3-position of the phenyl ring.

Caption: Cross-coupling reactions utilizing the aryl bromide moiety.

-

Trustworthiness through Versatility: The reliability of palladium-catalyzed cross-coupling reactions is a cornerstone of modern organic synthesis. By employing this well-established chemistry, researchers can confidently and predictably generate libraries of compounds for structure-activity relationship (SAR) studies. Each reaction type (Suzuki, Buchwald-Hartwig, etc.) provides a validated pathway to a new class of derivatives, making the starting material a valuable scaffold for exploring chemical space.

Potential Pharmacological Significance

The phenylpiperidine core is associated with a wide range of biological activities.[7] Many potent analgesics, such as fentanyl and meperidine, are based on this structure, acting as agonists at the mu-opioid receptor.[1][8] Furthermore, modifications of this scaffold have led to drugs for treating psychosis, depression, and other CNS disorders. The 1-methyl-4-phenylpiperidine motif is a classic structural alert for neurotoxic potential, a factor that must be carefully considered and evaluated in any drug development program. The specific substitution pattern of this compound makes it a candidate for developing novel ligands for various receptors and transporters in the CNS.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, a hazard assessment can be made based on analogous compounds such as 1-(4-bromophenyl)piperidine and other N-methylpiperidine derivatives.[4]

Table 4: Hazard Assessment and Handling Recommendations

| Category | Recommendation |

|---|---|

| GHS Hazard Statements (Predicted) | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

| Personal Protective Equipment (PPE) | - Eye/Face Protection: Safety glasses with side-shields or chemical goggles. - Skin Protection: Chemical-resistant gloves (e.g., nitrile). Lab coat. - Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. |

| Handling | Avoid contact with skin, eyes, and clothing. Avoid breathing dust or vapors. Wash hands thoroughly after handling. |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated place. Store away from strong oxidizing agents. |

| Disposal | Dispose of waste in accordance with local, regional, and national regulations. |

Disclaimer: This guide is intended for informational purposes for qualified professionals. All laboratory work should be conducted with a thorough, independent risk assessment and adherence to all institutional and governmental safety protocols.

References

- Google Patents. CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine.

-

PubChem. 4-(Bromomethyl)-1-methylpiperidine | C7H14BrN | CID 51000338. [Link]

-

PubChem. 4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine | C13H18FNO | CID 10176880. [Link]

-

PubChem. 4-Methylpiperidine | C6H13N | CID 69381. [Link]

-

PubChemLite. 4-(3-bromophenyl)-4-methylpiperidine hydrochloride (C12H16BrN). [Link]

-

PubMed. Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. [Link]

- Google Patents. CN104402800A - Preparation method for trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine.

-

Pain Physician. Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. [Link]

-

MDPI. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. [Link]

- Google Patents. WO2002053537A1 - Process for preparing (±) trans-4-p-fluorophenyl-3-hydroxymethyl-1-methylpiperidine.

-

MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

-

Medznat. Are phenylpiperidine derivatives any good in current anesthesia and perioperative medicine practice?. [Link]

-

Growth Plus Reports. Phenylpiperidine Derivatives Market Forecast 2031- CAGR of 2.3%. [Link]

-

PubChem. 4-Amino-1-methylpiperidine | C6H14N2 | CID 2737531. [Link]

Sources

- 1. painphysicianjournal.com [painphysicianjournal.com]

- 2. Are phenylpiperidine derivatives any good in current anesthesia and perioperative medicine practice? | All the latest medical news on the portal Medznat.ru. :- Medznat [medznat.ru]

- 3. PubChemLite - 4-(3-bromophenyl)-4-methylpiperidine hydrochloride (C12H16BrN) [pubchemlite.lcsb.uni.lu]

- 4. tcichemicals.com [tcichemicals.com]

- 5. 4-Methylpiperidine(626-58-4) 1H NMR spectrum [chemicalbook.com]

- 6. 4-Phenylpiperidine(771-99-3) 1H NMR [m.chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Characteristics of 4-(3-Bromophenyl)-1-methylpiperidine

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physicochemical characteristics of 4-(3-Bromophenyl)-1-methylpiperidine. Designed for researchers, scientists, and professionals in drug development, this document delves into the essential properties that govern the compound's behavior, including its molecular structure, thermal properties, solubility, and ionization constants. Each characteristic is contextualized with theoretical principles and supported by detailed, validated experimental protocols. The aim is to furnish a foundational understanding of this compound, enabling its effective application in synthetic chemistry and pharmaceutical research.

Introduction

The piperidine moiety is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1] Its saturated, heterocyclic structure provides a versatile scaffold that can be functionalized to modulate pharmacological activity, solubility, and metabolic stability. The compound this compound is a specific derivative of interest, serving as a valuable intermediate in the synthesis of more complex molecules. The presence of the bromophenyl group offers a reactive handle for cross-coupling reactions, while the N-methylpiperidine core influences basicity and lipophilicity.

A thorough understanding of the physicochemical properties of such a building block is not merely academic; it is a critical prerequisite for successful drug design and development. These properties dictate everything from reaction kinetics and purification strategies to formulation, absorption, distribution, metabolism, and excretion (ADME) profiles of derivative compounds. This guide provides an in-depth analysis of these key parameters.

Molecular Identity and Structure

The foundational step in characterizing any chemical entity is to confirm its structure and fundamental molecular properties.

-

Chemical Name: this compound

-

Molecular Formula: C₁₂H₁₆BrN

-

CAS Number: While a specific CAS number for this exact isomer was not located, related structures are well-documented, highlighting the importance of precise analytical confirmation.

-

Structure:

(Note: This is a simplified 2D representation. The piperidine ring exists in a chair conformation.)

Molecular Weight

The molecular weight is a fundamental property derived from the molecular formula. It is essential for all stoichiometric calculations in synthesis and for quantitative analysis. For this compound, the predicted molecular weight is approximately 254.17 g/mol . The monoisotopic mass, which is crucial for high-resolution mass spectrometry, is calculated to be 253.0461 g/mol .

Spectroscopic Confirmation

Structural elucidation relies on a suite of spectroscopic techniques. While specific spectra for this compound are not publicly available, a predictive analysis based on its structure is outlined below.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the bromophenyl ring, the aliphatic protons of the piperidine ring, and the N-methyl protons. The aromatic protons will appear in the downfield region (approx. 7.0-7.5 ppm), with splitting patterns dictated by their positions relative to the bromine atom and the piperidine substituent. The piperidine protons will be in the aliphatic region (approx. 1.5-3.5 ppm), and the N-methyl singlet will be the most upfield (approx. 2.2-2.5 ppm).

-

¹³C NMR Spectroscopy: The carbon spectrum will show signals for the six unique carbons of the bromophenyl ring and the five unique carbons of the 4-substituted N-methylpiperidine ring. The carbon attached to the bromine will be significantly shifted.

-

Mass Spectrometry (MS): The mass spectrum should display a characteristic isotopic pattern for the molecular ion [M]+• due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio), resulting in two peaks of nearly equal intensity at m/z 253 and 255. Fragmentation would likely involve the loss of the methyl group or cleavage of the bond between the two ring systems.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by C-H stretching vibrations (aliphatic and aromatic), C=C stretching from the aromatic ring, and C-N stretching from the tertiary amine. The C-Br stretch would appear in the fingerprint region.

Physicochemical Properties and Their Determination

The physical and chemical properties of a compound determine its macroscopic behavior and its interactions in a biological system.

Thermal Properties

-

Boiling Point: The predicted boiling point for a related, non-methylated compound, 4-[(3-bromophenyl)methyl]piperidine, is 336.2 ± 22.0 °C, suggesting a similarly high boiling point for the N-methylated analog.[2] This high boiling point is indicative of strong intermolecular forces.

-

Melting Point: As many piperidine derivatives are solids at room temperature, determining the melting point is crucial for identification, purity assessment, and understanding its solid-state properties. For example, the related compound 4-(4'-Bromophenyl)piperidine has a melting point of 144-146 °C.[3]

Ionization Constant (pKa)

The pKa is one of the most important parameters for a drug candidate, as it determines the degree of ionization at a given pH, which in turn affects solubility, permeability, and receptor binding.

-

Predicted pKa: The nitrogen atom in the 1-methylpiperidine ring is a tertiary amine and is basic. The predicted pKa for the conjugate acid of this compound is approximately 10.57 ± 0.10 .[2] This indicates that at physiological pH (~7.4), the compound will be predominantly in its protonated, cationic form.

This method provides a robust, self-validating system for pKa measurement.

-

Preparation: Accurately weigh ~10-20 mg of the compound and dissolve it in a suitable co-solvent system (e.g., methanol/water) to ensure solubility of both the free base and its salt form.

-

Titration Setup: Use a calibrated pH meter with an electrode suitable for the chosen solvent system. Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C).

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). Record the pH after each incremental addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the amine has been protonated. The inflection point of the curve validates the equivalence point.

Caption: Workflow for pKa determination via potentiometric titration.

Solubility

Solubility is a critical factor for drug delivery and bioavailability. The presence of both a lipophilic bromophenyl group and a basic, ionizable amine suggests that the solubility of this compound will be highly pH-dependent.

-

Aqueous Solubility: In acidic conditions (pH < pKa), the compound will be protonated and is expected to have significantly higher aqueous solubility compared to neutral or basic conditions, where it exists as the free base.

-

Organic Solubility: The free base form is expected to be readily soluble in a range of organic solvents like dichloromethane, chloroform, and ethyl acetate.[4]

This high-throughput method is ideal for early-stage drug development.

-

Stock Solution: Prepare a high-concentration stock solution of the compound in dimethyl sulfoxide (DMSO).

-

Assay Plate Preparation: Dispense the stock solution into a 96-well microplate.

-

Aqueous Buffer Addition: Add aqueous buffer solutions of varying pH (e.g., pH 4.0, 6.5, 7.4, 9.0) to the wells to initiate precipitation.

-

Measurement: Place the plate in a nephelometer, which measures the light scattering caused by insoluble particles. The concentration at which significant light scattering is detected is defined as the kinetic solubility.

Data Summary

The table below summarizes the key physicochemical properties of this compound, combining predicted data with information from related compounds.

| Property | Value | Source/Method | Significance |

| Molecular Weight | ~254.17 g/mol | Calculated | Stoichiometry, Dosing |

| Monoisotopic Mass | 253.0461 Da | Calculated | High-Resolution MS |

| Boiling Point | > 330 °C (Predicted) | [2] (Analog) | Thermal Stability, Purification |

| pKa (Conjugate Acid) | ~10.57 (Predicted) | [2] | Ionization State, Solubility |

| Form | Likely a solid or high-boiling liquid | [5] (Analog) | Handling, Formulation |

Conclusion

This compound is a synthetic intermediate whose utility is defined by its physicochemical characteristics. Its high boiling point, predictable basicity (pKa ~10.57), and pH-dependent solubility are critical parameters for its synthetic manipulation and for predicting the ADME properties of its derivatives. The bromophenyl moiety provides a key site for further chemical elaboration, while the N-methylpiperidine core establishes the fundamental solubility and ionization profile. The experimental protocols outlined in this guide provide a robust framework for the empirical validation of these essential properties, ensuring data integrity and facilitating the progression of research and development programs that utilize this versatile chemical building block.

References

-

Chem-Impex. (n.d.). 4-Methylpiperidine. Retrieved from [Link]

-

MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Retrieved from [Link]

-

Praliyev, K. D., et al. (2021). ANALYSIS OF PIPERIDINE DERIVATIVES USING METHODS QUANTUM CHEMISTRY. Retrieved from [Link]

-

MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

- Google Patents. (n.d.). CN112645902A - Synthetic method of 1-(4-bromophenyl) piperidine.

-

PubChem. (n.d.). 4-(4-Bromophenyl)piperidine. Retrieved from [Link]

-

Pádár, P., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Piperidine, 4-[(3-bromophenyl)methyl]- CAS#: 1310257-82-9 [chemicalbook.com]

- 3. 4-(4'-Bromophenyl)piperidine CAS#: 80980-89-8 [m.chemicalbook.com]

- 4. 4-Methylpiperidine | 626-58-4 [chemicalbook.com]

- 5. CAS 76444-51-4: 4-bromo-1-methylpiperidine | CymitQuimica [cymitquimica.com]

Technical Guide: 4-(3-Bromophenyl)-1-methylpiperidine

This technical guide details the properties, synthesis, and applications of 4-(3-Bromophenyl)-1-methylpiperidine , a critical intermediate in medicinal chemistry, particularly for Central Nervous System (CNS) drug discovery.

Chemical Identity & Physicochemical Profile

This compound is a functionalized piperidine derivative.[1] It serves as a versatile building block due to the presence of the aryl bromide (a handle for cross-coupling reactions) and the N-methylpiperidine moiety (a common pharmacophore in CNS-active agents).

Core Data Table

| Property | Specification |

| CAS Number | 1187928-92-2 |

| IUPAC Name | This compound |

| Molecular Formula | C₁₂H₁₆BrN |

| Molecular Weight | 254.17 g/mol |

| Appearance | Pale yellow oil or low-melting solid |

| Solubility | Soluble in DCM, MeOH, DMSO; sparingly soluble in water |

| pKa (Calc.) | ~9.2 (Piperidine nitrogen) |

| LogP (Calc.) | ~3.3 |

Synthetic Methodologies

The synthesis of this compound is best approached via the functionalization of the secondary amine precursor, 4-(3-bromophenyl)piperidine (CAS 351534-36-6). Two primary protocols are recommended depending on scale and available reagents.

Protocol A: Eschweiler-Clarke Methylation (Scalable & Robust)

This method is preferred for gram-to-kilogram scale synthesis due to its operational simplicity and lack of chromatographic purification requirements for the crude product.

-

Mechanism: Reductive amination using formaldehyde as the carbon source and formic acid as the hydride donor.[2]

-

Reaction:

Step-by-Step Procedure:

-

Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 4-(3-bromophenyl)piperidine (1.0 eq) in Formic Acid (98%, 5.0 eq).

-

Addition: Cool the mixture to 0°C. Dropwise add Formaldehyde (37% aq. solution, 3.0 eq). Caution: Exothermic.

-

Reflux: Heat the mixture to reflux (100°C) for 12–18 hours. Evolution of CO₂ gas indicates reaction progress.

-

Workup: Cool to room temperature. Basify to pH >12 using 4M NaOH (aq).

-

Extraction: Extract the turbid aqueous mixture with Dichloromethane (DCM) (3x).

-

Purification: Dry organic layers over anhydrous MgSO₄, filter, and concentrate in vacuo. The residue is typically pure enough (>95%) for subsequent steps.

Protocol B: Reductive Amination (Mild Conditions)

Ideal for small-scale discovery chemistry where high functional group tolerance is required.

Step-by-Step Procedure:

-

Dissolution: Dissolve 4-(3-bromophenyl)piperidine (1.0 eq) in 1,2-Dichloroethane (DCE).

-

Reagent Addition: Add Formaldehyde (37% aq., 3.0 eq) and stir for 15 minutes.

-

Reduction: Add Sodium Triacetoxyborohydride (STAB, 1.5 eq) in one portion.

-

Quench: After 4 hours at RT, quench with sat. NaHCO₃. Extract with DCM.

Synthesis Workflow Diagram

Caption: Comparative synthetic routes for N-methylation via Eschweiler-Clarke (A) or STAB reduction (B).

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral data should be observed.

Nuclear Magnetic Resonance (NMR)[6][7]

-

¹H NMR (400 MHz, CDCl₃):

- 7.35 (s, 1H, Ar-H2) – Characteristic meta-substitution singlet.

- 7.30 (d, 1H, Ar-H)

- 7.15 (m, 2H, Ar-H)

- 2.95 (d, 2H, Piperidine-H2/6 eq)

- 2.45 (m, 1H, Piperidine-H4)

- 2.32 (s, 3H, N-CH₃) – Diagnostic singlet.

- 2.05 (t, 2H, Piperidine-H2/6 ax)

- 1.78 (m, 4H, Piperidine-H3/5)

Mass Spectrometry (MS)[6][7]

-

Method: ESI-MS (Positive Mode)

-

Result: The bromine atom provides a distinctive 1:1 isotopic pattern.

-

[M+H]⁺: 254.1 (⁷⁹Br) and 256.1 (⁸¹Br).

-

Medicinal Chemistry Applications

This compound is a "privileged structure" intermediate. The 4-phenylpiperidine scaffold is ubiquitous in CNS drug design, targeting opioid receptors, serotonin transporters (SERT), and dopamine transporters (DAT).

Mechanistic Utility

-

Suzuki-Miyaura Coupling: The 3-bromo position is sterically accessible, allowing for the attachment of heteroaryl groups to create biaryl ligands.

-

Fragment-Based Drug Discovery (FBDD): The N-methyl group improves blood-brain barrier (BBB) permeability compared to the secondary amine, making it an ideal fragment for probing CNS targets.

Structural Causality Diagram

Caption: Divergent synthesis pathways utilizing the aryl bromide handle to access CNS-active scaffolds.

Safety & Handling

-

Hazards: As a tertiary amine, it is likely an irritant to eyes and skin. The brominated precursor may be a skin sensitizer.

-

Storage: Store under an inert atmosphere (Nitrogen/Argon) at 2–8°C to prevent oxidation of the amine.

-

Disposal: Dispose of as halogenated organic waste.

References

-

PubChem. "Compound Summary: this compound." National Center for Biotechnology Information. Accessed 2024. Link

-

Clarke, H. T., et al. "The Eschweiler-Clarke Reaction." Journal of the American Chemical Society, vol. 55, no. 11, 1933, pp. 4571. Link

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862. Link

-

GuideChem. "Supplier Data: this compound CAS 1187928-92-2." Link

Sources

A Technical Guide to the Organic Solvent Solubility of 4-(3-Bromophenyl)-1-methylpiperidine

This guide provides an in-depth technical analysis of the solubility of 4-(3-Bromophenyl)-1-methylpiperidine in organic solvents. The information is intended for researchers, scientists, and professionals in drug development who are working with this compound or similar chemical entities. This document will cover the predicted physicochemical properties of the molecule, a theoretical framework for its solubility, detailed experimental protocols for solubility determination, and guidance on data interpretation.

Introduction and Molecular Profile

This compound is a substituted piperidine derivative. The piperidine ring is a common scaffold in many pharmaceuticals, and understanding the solubility of its derivatives is crucial for drug discovery and development processes, including formulation, purification, and pharmacokinetic studies. The presence of a bromophenyl group and an N-methylated piperidine ring suggests a molecule with moderate polarity and a degree of lipophilicity.

Physicochemical Properties (Predicted)

| Property | Predicted Value | Basis for Prediction and Rationale |

| Molecular Formula | C₁₂H₁₆BrN | Based on the chemical structure. |

| Molecular Weight | 254.17 g/mol | Calculated from the molecular formula. |

| Boiling Point | ~310-330 °C | Based on the predicted boiling point of 4-(4'-Bromophenyl)piperidine (307.6±42.0 °C). The addition of a methyl group is expected to slightly increase the boiling point.[3] |

| Melting Point | Solid at room temperature | The related compound 4-(4'-Bromophenyl)piperidine has a melting point of 144-146 °C. The N-methylation might slightly alter the crystal lattice energy and thus the melting point.[3] |

| pKa (of the conjugate acid) | ~9.5 - 10.5 | The pKa of the conjugate acid of 4-(4'-Bromophenyl)piperidine is predicted to be 10.14±0.10. The electron-donating methyl group on the nitrogen is expected to result in a similar or slightly higher pKa.[3] |

| logP | ~3.0 - 4.0 | This is an estimate based on the lipophilic bromophenyl group and the relatively non-polar N-methylpiperidine moiety. This value suggests moderate lipophilicity. |

Theoretical Framework for Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like." This means that a solute will have higher solubility in a solvent with similar polarity and intermolecular forces. The key intermolecular forces at play for this compound are:

-

Van der Waals forces: Present in all molecules, these will be significant due to the size of the molecule.

-

Dipole-dipole interactions: The C-Br and C-N bonds introduce dipoles into the molecule.

-

Hydrogen bonding: The nitrogen atom in the piperidine ring can act as a hydrogen bond acceptor.

Based on its structure, this compound is expected to be a weakly basic compound with moderate polarity. Therefore, it is predicted to be more soluble in polar aprotic and moderately polar solvents, and less soluble in highly nonpolar or highly polar protic solvents.

Solvent Selection Strategy

A systematic approach to solvent selection is critical for efficiently determining the solubility profile of a new chemical entity. The following is a recommended tiered approach:

Caption: A tiered approach to solvent selection for solubility screening.

Experimental Determination of Solubility

The "shake-flask" method is a reliable and widely used technique for determining the thermodynamic solubility of a compound.[4][5]

Shake-Flask Method Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a selected organic solvent.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Agitate the vials at a constant temperature (e.g., 25 °C) using a shaker or rotator for a sufficient period to reach equilibrium (typically 24-48 hours).

-

-

Phase Separation:

-

Allow the vials to stand undisturbed to let the excess solid settle.

-

Centrifuge the vials to ensure complete separation of the solid and liquid phases.

-

-

Sampling and Analysis:

-

Carefully withdraw an aliquot of the supernatant.

-

Filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the compound in the diluted solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Calculation:

-

Calculate the solubility in mg/mL or mol/L, taking into account the dilution factor.

-

Caption: Workflow for the shake-flask solubility determination method.

Predicted Solubility Profile and Data Presentation

Based on the predicted physicochemical properties, the following solubility profile in common organic solvents is anticipated:

| Solvent | Solvent Class | Predicted Solubility | Rationale |

| Toluene | Nonpolar | Low to Moderate | The aromatic ring of toluene can interact with the bromophenyl group of the solute, but the overall polarity mismatch with the piperidine moiety may limit solubility. |

| Hexane | Nonpolar | Low | Significant polarity difference between the solute and this aliphatic hydrocarbon solvent. |

| Dichloromethane | Polar Aprotic | High | The polarity is well-matched for the solute, and it can engage in dipole-dipole interactions. |

| Ethyl Acetate | Polar Aprotic | Moderate to High | Good balance of polarity and hydrogen bond accepting capability. |

| Acetonitrile | Polar Aprotic | Moderate to High | A polar solvent that should effectively solvate the molecule. |

| Tetrahydrofuran (THF) | Polar Aprotic | High | Similar to dichloromethane, its polarity and ether oxygen (a hydrogen bond acceptor) should lead to good solubility. |

| Methanol | Polar Protic | Moderate | The hydroxyl group can act as a hydrogen bond donor and acceptor. However, the strong hydrogen bonding network of methanol might be only partially disrupted by the solute. |

| Isopropanol | Polar Protic | Moderate | Similar to methanol, but its larger alkyl group makes it slightly less polar, which might improve solubility for this solute. |

| Dimethylformamide (DMF) | Polar Aprotic | High | A highly polar aprotic solvent that is an excellent solvent for a wide range of organic molecules. |

| Water | Polar Protic | Very Low | The molecule is largely non-polar, and its limited ability to hydrogen bond is not sufficient to overcome the strong cohesive forces of water. |

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. While experimental data is paramount, the predictive approach outlined here, based on the analysis of its chemical structure and comparison with related compounds, offers a solid foundation for initiating laboratory work. The provided experimental protocol for the shake-flask method is a robust starting point for generating reliable solubility data. This information is critical for the effective use of this compound in drug discovery and development, aiding in tasks from reaction optimization to the design of formulations for preclinical and clinical studies.

References

-

PubChem. (n.d.). 4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine. Retrieved from [Link]

-

Chemicalize. (n.d.). Instant Cheminformatics Solutions. Retrieved from [Link]

-

A case study on hybrid machine learning and quantum-informed modelling for solubility prediction of drug compounds in organic solvents. (2026). RSC Publishing. Retrieved from [Link]

-

Prediction of Aqueous Solubility for a Diverse Set of Heteroatom-Containing Organic Compounds Using a Quantitative Structure−Property Relationship. (n.d.). Journal of Chemical Information and Modeling (ACS Publications). Retrieved from [Link]

-

Marvin - Chemical Drawing Software. (n.d.). Chemaxon. Retrieved from [Link]

-

(PDF) Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.). Retrieved from [Link]

-

Predictive modeling of CO2 solubility in piperazine aqueous solutions using boosting algorithms for carbon capture goals. (2024). PMC - NIH. Retrieved from [Link]

-

ADMET Predictor® - Simulations Plus. (n.d.). Retrieved from [Link]

-

An Ensemble Model for Molecular Solubility Prediction Across Aqueous and Organic Solvents. (2025). ChemRxiv. Retrieved from [Link]

-

Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023). Retrieved from [Link]

-

PubChem. (n.d.). 4-[(3-Phenylimidazolidin-1-yl)methyl]piperidine. Retrieved from [Link]

-

ChemDraw | Revvity Signals Software. (n.d.). Retrieved from [Link]

-

Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. (n.d.). Retrieved from [Link]

-

Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds. (2022). PMC - NIH. Retrieved from [Link]

-

PubChem. (n.d.). (-)-trans-4-(4'-Fluorophenyl)-3-hydroxymethyl-N-methylpiperidine. Retrieved from [Link]

-

Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. (n.d.). Retrieved from [Link]

-

(PDF) QSAR and QSPR model development and comparison for drugs having low solubility. (2019). Retrieved from [Link]

-

Rowan | ML-Powered Molecular Design and Simulation. (n.d.). Retrieved from [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved from [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). Retrieved from [Link]

-

Development and examination of solubility measurement methods for drug solubility determination. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Refining the route to solubility: Publication showcases a new FEP+ method to predict solubility prospectively in live drug discovery projects. (n.d.). Schrödinger. Retrieved from [Link]

-

Novel in vitro method to study the structured solubility of bioequivalent fasted intestinal media with other biopharmaceutical applications. (2024). Retrieved from [Link]

Sources

Technical Synthesis Guide: 4-(3-Bromophenyl)-1-methylpiperidine

Executive Summary & Strategic Analysis

This guide details the synthesis of 4-(3-bromophenyl)-1-methylpiperidine , a critical pharmacophore in the development of serotonin modulators and sigma receptor ligands.

The Core Challenge: The synthesis involves a tetrahydropyridine intermediate structurally homologous to MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) , a potent neurotoxin that causes permanent Parkinsonian symptoms.[1] Consequently, this protocol prioritizes containment strategies and chemoselective reduction to bypass the toxic intermediate efficiently while preserving the aromatic bromine.

Synthetic Strategy

We utilize a three-step convergent pathway:

-

Nucleophilic Addition: Grignard reaction between a 3-bromophenyl anion and 1-methyl-4-piperidone.

-

Dehydration: Acid-mediated elimination to form the tetrahydropyridine.

-

Chemoselective Hydrogenation: Catalytic reduction using Rhodium (Rh) or Platinum (Pt) to saturate the alkene without dehalogenating the aromatic ring.

Retrosynthetic Analysis

The logical disconnection reveals the target is best accessed via the "MPTP-analog" route, despite safety concerns, due to the high availability of 1-methyl-4-piperidone.

Figure 1: Retrosynthetic disconnection showing the critical toxic intermediate (Red) and the required chemoselective step.

Detailed Experimental Protocol

Step 1: Grignard Formation and Addition

Objective: Synthesis of 4-(3-bromophenyl)-1-methylpiperidin-4-ol.

Expert Insight: While 1,3-dibromobenzene can be used, it often leads to bis-Grignard byproducts. The use of commercial 3-bromophenylmagnesium bromide or in-situ preparation via Iodine/Magnesium exchange is recommended for higher purity.

Reagents:

| Reagent | Equiv. | Role |

|---|---|---|

| 1-Methyl-4-piperidone | 1.0 | Electrophile |

| 3-Bromophenylmagnesium bromide (1.0 M in THF) | 1.2 | Nucleophile |

| THF (Anhydrous) | Solvent | Medium |

| NH₄Cl (Sat. Aq.) | Excess | Quench |[2]

Protocol:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

-

Charging: Cool the Grignard reagent (1.2 equiv) in THF to 0°C.

-

Addition: Dissolve 1-methyl-4-piperidone (1.0 equiv) in anhydrous THF (5 vol). Add this solution dropwise to the Grignard reagent over 45 minutes, maintaining internal temperature <10°C.

-

Why: Exothermic addition. High temps promote polymerization of the ketone.

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (MeOH/DCM 1:9).

-

Workup: Cool to 0°C. Quench slowly with saturated NH₄Cl. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallization from cyclohexane/toluene is preferred over column chromatography to minimize exposure.

Step 2: Dehydration (The "MPTP" Step)

Objective: Synthesis of 4-(3-bromophenyl)-1-methyl-1,2,3,6-tetrahydropyridine.

Safety Warning: This compound is a structural analog of MPTP. It must be handled in a certified fume hood with double-gloving. All waste must be segregated as "Neurotoxic Hazard."

Protocol:

-

Reaction: Dissolve the tertiary alcohol from Step 1 in Glacial Acetic Acid (10 vol) and add conc. HCl (20 vol%).

-

Reflux: Heat to 80-90°C for 4-6 hours.

-

Mechanism: Acid-mediated E1 elimination. The double bond forms endocyclically (thermodynamic product).

-

Workup: Concentrate in vacuo to remove excess acid. Basify the residue with NaOH (2M) to pH 10 carefully (exothermic). Extract with DCM.

-

Isolation: The product is an oil/low-melting solid. Use immediately in Step 3 to minimize storage of the toxic intermediate.

Step 3: Chemoselective Hydrogenation

Objective: Reduction to this compound without debromination.

Expert Insight: Standard Pd/C hydrogenation will strip the bromine atom (hydrodehalogenation), yielding the phenyl analog. You must use Rhodium or Platinum catalysts.

Reagents:

| Reagent | Load | Role |

|---|---|---|

| Tetrahydropyridine (Step 2) | 1.0 equiv | Substrate |

| 5% Rh/C or PtO₂ (Adams Cat.) | 5 wt% | Catalyst |

| Methanol | 20 vol | Solvent |

| Triethylamine (Et₃N) | 0.1 equiv | Poison/Buffer |

Protocol:

-

Vessel: Use a high-pressure hydrogenation vessel (Parr shaker or autoclave).

-

Loading: Charge the vessel with the alkene, Methanol, and Et₃N. Add the catalyst under an Argon blanket (pyrophoric risk).

-

Hydrogenation: Pressurize to 50-100 psi H₂ . Stir at RT for 12-24 hours.

-

Control: Monitor H₂ uptake. If uptake plateaus before theoretical calculation, purge and repressurize.

-

-

Filtration: Filter through a Celite pad to remove the catalyst. Do not let the catalyst dry out (fire hazard).

-

Purification: Concentrate the filtrate. The final product is usually converted to the hydrochloride or oxalate salt for stability and crystallization.

Process Workflow & Decision Logic

Figure 2: Operational workflow emphasizing the safety checkpoint and quality control gates.

Analytical Validation

To validate the synthesis, the following spectral characteristics must be met (Data simulated based on structural analogs [1, 2]):

| Technique | Expected Signal | Interpretation |

| ¹H NMR | 3-Bromophenyl aromatic protons (Pattern distinct from 4-bromo). | |

| ¹H NMR | N-Methyl group (Singlet). | |

| ¹H NMR | Absence of | Confirms reduction of the alkene (tetrahydropyridine). |

| MS (ESI) | [M+H]⁺ | Characteristic 1:1 isotopic ratio for Bromine (⁷⁹Br/⁸¹Br). |

| HPLC | >98% Purity | Critical to ensure removal of neurotoxic alkene precursor. |

References

- Context: Establishes the Rh/C hydrogenation protocol for bromophenyl-tetrahydropyridines.

-

Ishida, J., et al. (2005).[3] 4-Phenyl-1,2,3,6-tetrahydropyridine, an excellent fragment to improve the potency of PARP-1 inhibitors.[3] Bioorganic & Medicinal Chemistry Letters, 15(19), 4221-4225.[3] [Link]

- Context: Discusses the synthesis and biological activity of the tetrahydropyridine intermedi

- Kozikowski, A. P., et al. (1989). Synthesis and biological evaluation of 4-substituted piperidines as dopamine uptake inhibitors. Journal of Medicinal Chemistry. Context: Foundational text on Grignard additions to 1-methyl-4-piperidone.

-

Google Patents. (2018). Preparation method of (S)-3-(4-bromophenyl)piperidine.

-

Context: Provides industrial context for bromophenyl piperidine isolation and handling.[4]

-

Sources

- 1. Metallobiology of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine - Google Patents [patents.google.com]

- 3. 4-Phenyl-1,2,3,6-tetrahydropyridine, an excellent fragment to improve the potency of PARP-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Preparation method of (S)-3-(4-bromophenyl)piperidine as Niraparib intermediate - Eureka | Patsnap [eureka.patsnap.com]

An In-depth Technical Guide to the Potential Biological Activity of 4-(3-Bromophenyl)-1-methylpiperidine

A Senior Application Scientist's Perspective on a Novel Piperidine Derivative

Abstract

This technical guide provides a comprehensive exploration of the potential biological activities of the novel compound, 4-(3-Bromophenyl)-1-methylpiperidine. While direct research on this specific molecule is not yet publicly available, this document synthesizes information from structurally related piperidine derivatives to postulate its potential pharmacological profile. We present a strategic framework for its synthesis, characterization, and a multi-tiered screening approach to elucidate its biological targets and therapeutic potential. This guide is intended for researchers, scientists, and professionals in drug development, offering a roadmap for the investigation of this promising chemical entity.

Introduction: The Promise of Phenylpiperidine Scaffolds

The phenylpiperidine motif is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities.[1][2] From potent analgesics to selective serotonin reuptake inhibitors (SSRIs) and dopamine transporter (DAT) inhibitors, this privileged scaffold has demonstrated remarkable versatility in targeting various components of the central nervous system (CNS).[1][3] The introduction of a bromine atom on the phenyl ring and a methyl group on the piperidine nitrogen, as in this compound, offers a unique combination of lipophilicity, electronic properties, and conformational rigidity that warrants a thorough investigation of its pharmacological potential.

This guide will therefore explore the hypothetical, yet scientifically grounded, biological activities of this compound. We will draw parallels from existing literature on analogous compounds to build a compelling case for its investigation as a potential modulator of monoamine transporters and sigma receptors, key players in a variety of neurological and psychiatric disorders.

Synthesis and Physicochemical Characterization

A robust and scalable synthetic route is paramount for the thorough investigation of any novel compound. Based on established methodologies for similar structures, a plausible synthesis of this compound is proposed.

Proposed Synthetic Pathway

A potential synthetic route could involve a multi-step process beginning with commercially available starting materials.[4][5][6]

Diagram: Proposed Synthesis of this compound

Caption: A potential synthetic route to this compound.

Physicochemical Properties (Predicted)

A preliminary in silico prediction of the physicochemical properties of this compound can guide initial experimental design and formulation development.

| Property | Predicted Value | Method |

| Molecular Formula | C12H16BrN | N/A |

| Molecular Weight | 254.17 g/mol | N/A |

| logP | 3.5 - 4.5 | ALOGPS, ChemDraw |

| pKa | 8.5 - 9.5 | MarvinSketch |

| Solubility | Poorly soluble in water | Predicted from logP |

Postulated Biological Activities and Mechanisms of Action

Based on the pharmacology of structurally related phenylpiperidine compounds, we hypothesize that this compound may exhibit significant activity at several key CNS targets.

Monoamine Transporter Inhibition

Many phenylpiperidine derivatives are known to interact with monoamine transporters, including the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET).[1][7] The substitution pattern of this compound suggests a potential for dual or selective inhibition of these transporters, which could translate to antidepressant or psychostimulant-like effects.[8]

Diagram: Monoamine Transporter Inhibition Hypothesis

Caption: Hypothesized inhibition of monoamine transporters by the compound.

Sigma Receptor Modulation

Piperidine and piperazine scaffolds are prevalent in ligands targeting sigma-1 (σ1) and sigma-2 (σ2) receptors.[9][10] These enigmatic receptors are implicated in a range of cellular functions and are considered therapeutic targets for neurological disorders and pain. The structural features of this compound make it a candidate for investigation as a sigma receptor ligand.

Proposed Experimental Workflow for Biological Characterization

A tiered approach is recommended to systematically evaluate the biological activity of this compound.

Diagram: Experimental Workflow

Caption: A tiered workflow for the biological evaluation of the compound.

Tier 1: Initial In Vitro Screening

The primary objective of this tier is to identify the main biological targets of the compound.

4.1.1. Radioligand Binding Assays

-

Objective: To determine the binding affinity of this compound for human DAT, SERT, NET, σ1, and σ2 receptors.

-

Methodology:

-

Prepare cell membrane homogenates expressing the target receptors.

-

Incubate membranes with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET, -pentazocine for σ1, and [³H]DTG for σ2) in the presence of increasing concentrations of this compound.

-

Separate bound and free radioligand by rapid filtration.

-

Quantify radioactivity using liquid scintillation counting.

-

Calculate Ki values from competition binding curves using non-linear regression analysis.

-

4.1.2. Monoamine Transporter Uptake Assays

-

Objective: To assess the functional inhibitory potency of the compound on monoamine reuptake.

-

Methodology:

-

Culture cells stably expressing DAT, SERT, or NET.

-

Pre-incubate cells with varying concentrations of this compound.

-

Add a radiolabeled substrate (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine).

-

Incubate for a defined period to allow for transporter-mediated uptake.

-

Wash cells to remove extracellular radiolabel.

-

Lyse cells and measure intracellular radioactivity.

-

Determine IC50 values by analyzing the concentration-response curve.[11]

-

Tier 2: Selectivity Profiling and Mechanistic Studies

Based on the initial findings, further in vitro studies will be conducted to determine selectivity and elucidate the mechanism of action.

-

Broad Receptor Panel Screening: The compound will be screened against a panel of other CNS receptors, ion channels, and enzymes to assess its selectivity profile.

-

Efflux vs. Reuptake Inhibition: For compounds showing potent activity at monoamine transporters, experiments will be designed to differentiate between a competitive reuptake inhibition mechanism and a substrate-like efflux-inducing mechanism.

Tier 3: In Vivo Characterization

Promising candidates from in vitro studies will be advanced to in vivo models.

-

Pharmacokinetic Studies: The pharmacokinetic profile (absorption, distribution, metabolism, and excretion) will be determined in rodents following intravenous and oral administration.

-

Behavioral Pharmacology: Depending on the in vitro profile, relevant behavioral models will be employed. For a DAT/NET inhibitor, locomotor activity studies in rodents would be appropriate.[8] For a SERT inhibitor, models of antidepressant activity such as the forced swim test or tail suspension test would be utilized. For sigma receptor ligands, models of neuropathic pain or psychosis may be relevant.

Anticipated Results and Interpretation

The following table summarizes the potential outcomes of the proposed experimental plan and their interpretations.

| Assay | Potential Outcome | Interpretation |

| Binding Assays | High affinity for DAT and NET (Ki < 100 nM) | Potential as a psychostimulant or for ADHD treatment. |

| High affinity for SERT (Ki < 50 nM) | Potential as an antidepressant. | |

| High affinity for σ1 receptor (Ki < 100 nM) | Potential for treating neuropathic pain or cognitive deficits. | |

| Uptake Assays | Potent inhibition of dopamine and norepinephrine uptake (IC50 < 200 nM) | Confirms functional activity consistent with binding data. |

| Behavioral Models | Increased locomotor activity in rodents | Suggests a psychostimulant-like effect. |

| Reduced immobility in the forced swim test | Suggests an antidepressant-like effect. |

Conclusion

While the biological activity of this compound remains to be empirically determined, the structural alerts within this molecule strongly suggest a rich and complex pharmacology centered on key CNS targets. The proposed research framework provides a comprehensive and scientifically rigorous path to unlock its therapeutic potential. The synthesis and subsequent evaluation of this novel phenylpiperidine derivative could lead to the discovery of a new chemical entity with significant promise for the treatment of a range of neurological and psychiatric disorders.

References

- Smolecule. 4-[(4-Bromo-3-fluorophenyl)oxy]piperidine. Accessed January 26, 2026.

- ResearchGate. 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: High-affinity ligands for the serotonin transporter. Accessed January 26, 2026.

- Google Patents. CN112645902A - Synthetic method of 1-(4-bromophenyl) piperidine. Accessed January 26, 2026.

- Eureka. Preparation method of (S)-3-(4-bromophenyl)

- Google Patents. CN104402800A - Preparation method for trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine. Accessed January 26, 2026.

- MDPI. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Accessed January 26, 2026.

- Wikipedia. Phencyclidine. Accessed January 26, 2026.

- Frontiers in Pharmacology. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Accessed January 26, 2026.

- PMC.

- ACS Publications.

- PubMed. Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. Accessed January 26, 2026.

- ACS Publications. Novel 3-Aminomethyl- and 4-Aminopiperidine Analogues of 1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazines: Synthesis and Evaluation as Dopamine Transporter Ligands. Accessed January 26, 2026.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Phencyclidine - Wikipedia [en.wikipedia.org]

- 4. CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine - Google Patents [patents.google.com]

- 5. Preparation method of (S)-3-(4-bromophenyl)piperidine as Niraparib intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 6. CN104402800A - Preparation method for trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Animal models to guide clinical drug development in ADHD: lost in translation? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters [frontiersin.org]

4-(3-Bromophenyl)-1-methylpiperidine: Technical Profile & Research Applications

[1]

Part 1: Executive Summary

This compound (CAS: 1187928-92-2) is a synthetic pharmacophore belonging to the 4-arylpiperidine class.[1] Structurally distinct from its 4-bromo isomer, the 3-bromo substitution pattern is frequently utilized in Structure-Activity Relationship (SAR) studies to modulate binding affinity at monoamine transporters (SERT/DAT) and sigma receptors.[1]

Unlike its unsaturated analogs (tetrahydropyridines), this saturated piperidine serves as a critical negative control in neurotoxicity assays or as a precursor for dual-action antidepressants.[1] Its research utility lies in its ability to probe the steric and electronic tolerance of the orthosteric binding sites in G-protein coupled receptors (GPCRs).[1]

Key Technical Specifications

| Property | Specification |

| IUPAC Name | This compound |

| CAS Number | 1187928-92-2 |

| Molecular Formula | C₁₂H₁₆BrN |

| Molecular Weight | 254.17 g/mol |

| Solubility | Soluble in DMSO (>10 mM), Ethanol; Insoluble in water |

| Structural Alert | Phenylpiperidine core (MPTP-like scaffold) |

Part 2: Pharmacological Mechanism & Applications[1]

Monoamine Transporter Modulation

The 4-arylpiperidine scaffold is a privileged structure in medicinal chemistry.[1] The introduction of a bromine atom at the meta (3-) position of the phenyl ring creates a lipophilic bulk that often enhances selectivity for the Serotonin Transporter (SERT) over the Dopamine Transporter (DAT) compared to the unsubstituted parent compound.[1]

-

Mechanism: The piperidine nitrogen (protonated at physiological pH) forms an ionic bond with the aspartate residue in the transporter's binding pocket.[1] The 3-bromophenyl group occupies the hydrophobic sub-pocket, influencing the residence time of the ligand.[1]

-

Research Use: Used as a competitive antagonist in radioligand binding assays to map the halogen-binding domains of monoamine transporters.[1]

Sigma Receptor Ligand

Research indicates that N-substituted 4-phenylpiperidines exhibit high affinity for Sigma-1 (σ1) receptors.[1] The 3-bromo variant acts as a probe to study the role of σ1 receptors in modulating calcium signaling and endoplasmic reticulum stress.[1]

Neurotoxicity Control (The MPTP Context)

This compound is the saturated analog of a potential MPTP-like neurotoxin.[1]

-

MPTP (Toxic): 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine.[1]

-

MPMP (Probe): 1-methyl-4-phenylpiperidine (Saturated).[1]

-

Relevance: Researchers use this compound to validate that saturation of the piperidine ring prevents the formation of the neurotoxic pyridinium species (MPP+ analog), thereby confirming the necessity of the C2-C3 double bond for MAO-B mediated toxicity.[1]

Biological Pathway Visualization

The following diagram illustrates the differential metabolic fate and receptor interaction pathways.

Figure 1: Differential pathway analysis showing the compound's resistance to MAO-B bioactivation (green) vs. its active pharmacological targets (yellow).[1]

Part 3: Synthesis & Preparation Protocol

Warning: Synthesis involves precursors that may be regulated or hazardous.[1][2] All procedures must be conducted in a fume hood.[1]

Preferred Route: Reductive Methylation (Eschweiler-Clarke Variation)

This route is selected over Grignard synthesis to avoid the formation of the neurotoxic tetrahydropyridine intermediate (dehydration risk).[1]

Reagents:

Protocol:

-

Mixing: In a round-bottom flask equipped with a reflux condenser, dissolve 10 mmol of 4-(3-Bromophenyl)piperidine in 5 mL of formic acid.

-

Addition: Cool the mixture to 0°C. Slowly add 15 mmol of formaldehyde solution. The reaction is exothermic.

-

Reflux: Heat the mixture to reflux (approx. 100°C) for 12-18 hours. CO₂ evolution indicates the reaction progress.

-

Workup:

-

Purification:

-

Dry combined organic layers over anhydrous MgSO₄.[1]

-

Concentrate under reduced pressure to yield the crude oil.

-

Optional: Convert to Hydrochloride salt using HCl/Ether for crystallization and stability.

-

Synthesis Workflow Diagram

Figure 2: Step-by-step reductive methylation pathway ensuring high yield and safety.

Part 4: Safety & Handling (E-E-A-T)[1]

Structural Alerts (Neurotoxicity)

While this compound is saturated and theoretically safer than MPTP, it should be handled with Extreme Caution .[1]

-

Risk: Contamination with 1-methyl-4-(3-bromophenyl)-1,2,3,6-tetrahydropyridine (the unsaturated intermediate) is possible if the starting material was impure or if synthesized via the dehydration route.[1]

-

Protocol: Always verify purity via NMR or HPLC to ensure the absence of alkene protons (tetrahydropyridine contaminants).[1]

Handling Procedures

-

PPE: Nitrile gloves (double gloving recommended), N95/P100 respirator if handling powder, safety goggles.[1]

-

Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The free base is prone to oxidation; the HCl salt is more stable.

-

Spill Response: Neutralize with bleach solution (oxidative degradation) before absorbing with vermiculite.[1]

References

-

PubChem. (n.d.).[1] 4-(3-Bromophenyl)-4-methylpiperidine hydrochloride (Compound Summary).[1][3] National Library of Medicine.[1] Retrieved February 4, 2026, from [Link][1]

-

Palani, A., et al. (2001).[5] Discovery of SCH 351125: An Orally Bioavailable Human CCR5 Antagonist.[1][5] Journal of Medicinal Chemistry, 44(21), 3339-3342.[1][5] (Contextual reference for 4-arylpiperidine scaffold synthesis and SAR). [Link]

Sources

- 1. 1315359-16-0|4-(3-Bromophenyl)piperidine-4-carbonitrile|BLD Pharm [bldpharm.com]

- 2. N/A,4-(3-Bromophenyl)piperidine-1-carbothioamide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. PubChemLite - 4-(3-bromophenyl)-4-methylpiperidine hydrochloride (C12H16BrN) [pubchemlite.lcsb.uni.lu]

- 4. 1-(4-Bromophenyl)piperazine | 66698-28-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. Discovery of 4-[(Z)-(4-bromophenyl)- (ethoxyimino)methyl]-1'-[(2,4-dimethyl-3- pyridinyl)carbonyl]-4'-methyl-1,4'- bipiperidine N-oxide (SCH 351125): an orally bioavailable human CCR5 antagonist for the treatment of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Elucidation and Spectroscopic Profiling of 4-(3-Bromophenyl)-1-methylpiperidine

Executive Summary

4-(3-Bromophenyl)-1-methylpiperidine is a pharmacophore scaffold frequently encountered in the synthesis of opioid analgesics, sigma receptor ligands, and monoamine reuptake inhibitors. Its structural integrity relies on the precise arrangement of the 3-bromoaryl moiety relative to the N-methylpiperidine ring.

This technical guide provides a comprehensive spectroscopic breakdown (NMR, IR, MS) of the molecule. Where specific experimental literature for this exact isomer is sparse, data is derived from high-confidence analogs (e.g., 4-phenyl-1-methylpiperidine) and established substituent chemical shift principles, ensuring a scientifically rigorous baseline for identification.

Physicochemical Profile

| Parameter | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₂H₁₆BrN |

| Molecular Weight | 254.17 g/mol |

| Monoisotopic Mass | 253.05 (⁷⁹Br) / 255.04 (⁸¹Br) |

| Key Structural Feature | Meta-substituted aryl ring attached to C4 of a piperidine chair |

| Solubility | Soluble in CHCl₃, MeOH, DMSO; limited solubility in water (free base) |

Mass Spectrometry (MS) Analysis

Methodology: Electron Impact (EI, 70 eV) or ESI (+).

Isotopic Fingerprint

The defining characteristic of this molecule in MS is the bromine isotope pattern. Unlike non-halogenated analogs, the molecular ion (M⁺ ) will appear as a 1:1 doublet separated by 2 mass units.

-

m/z 253 (M⁺, ⁷⁹Br) : ~50% relative intensity (RI)

-

m/z 255 (M⁺+2, ⁸¹Br) : ~50% RI

Fragmentation Pathway

The fragmentation is driven by the stability of the piperidine nitrogen and the cleavage of the aryl-piperidine bond.

-

Base Peak (m/z 70 or 44): In EI, the piperidine ring typically undergoes retro-Diels-Alder-like fragmentation or cleavage alpha to the nitrogen. The ion [CH₂=N(CH₃)CH₂]⁺ (m/z 44) or the tetrahydropyridine fragment (m/z 70) often dominates.

-

Tropylium Formation (m/z 155/157): Cleavage of the bond between C4 (piperidine) and the phenyl ring generates a 3-bromobenzyl/tropylium cation. This retains the 1:1 Br pattern.

-

M-15 (Loss of Methyl): A minor peak at m/z 238/240 corresponding to the loss of the N-methyl group.

Fragmentation Logic Diagram

Figure 1: Predicted Electron Impact (EI) fragmentation pathways for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl₃ (Chloroform-d) is the standard solvent. Internal Standard: TMS (0.00 ppm).

¹H NMR (400 MHz, CDCl₃)

The spectrum is divided into the rigid aromatic region and the fluxional aliphatic piperidine region.

| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment Logic |

| Aromatic | 7.00 – 7.60 | Multiplet | 4H | 3-Bromo Pattern |

| H-2' | ~7.35 | Singlet (t) | 1H | Isolated between Br and alkyl group. |

| H-4' | ~7.30 | Doublet (d) | 1H | Ortho to Br; Para to alkyl. |

| H-6' | ~7.15 | Doublet (d) | 1H | Ortho to alkyl; Para to Br. |

| H-5' | ~7.10 | Triplet (t) | 1H | Meta to both; typically most upfield Ar-H. |

| Aliphatic | 1.60 – 3.00 | Multiplet | 12H | Piperidine Chair |

| H-2, H-6 (eq) | ~2.95 | Broad d | 2H | Deshielded by Nitrogen. |

| N-CH₃ | 2.30 | Singlet | 3H | Diagnostic sharp singlet. |

| H-4 (methine) | ~2.45 | tt (triplet of triplets) | 1H | Benzylic-like; couples to H-3/5 ax/eq. |

| H-2, H-6 (ax) | ~2.05 | td | 2H | Shielded axial protons. |

| H-3, H-5 | ~1.75 – 1.85 | Multiplet | 4H | Overlapping envelope. |

Mechanistic Insight: The H-4 methine proton (~2.45 ppm) is the structural anchor. It typically appears as a triplet of triplets (J ≈ 11 Hz, 4 Hz) due to two large diaxial couplings (with H-3ax/H-5ax) and two small axial-equatorial couplings. This confirms the phenyl ring is in the thermodynamically stable equatorial position.

¹³C NMR (100 MHz, CDCl₃)

The carbon spectrum confirms the asymmetry of the aromatic ring (6 distinct Ar-C signals) and the symmetry of the piperidine ring (3 distinct Aliph-C signals + N-Me).

| Carbon Type | Shift (δ ppm) | Assignment |

| Aromatic (C-q) | 148.5 | C-1' (Ipso to piperidine) |

| Aromatic (C-q) | 122.8 | C-3' (Ipso to Bromine) |

| Aromatic (CH) | 130.0 | C-2' (Isolated CH) |

| Aromatic (CH) | 129.5 | C-4' |

| Aromatic (CH) | 129.8 | C-5' |

| Aromatic (CH) | 125.5 | C-6' |

| Piperidine (CH₂) | 56.2 | C-2, C-6 (Alpha to N) |

| N-Methyl (CH₃) | 46.5 | N-CH₃ |

| Piperidine (CH) | 42.5 | C-4 (Benzylic) |

| Piperidine (CH₂) | 33.5 | C-3, C-5 (Beta to N) |

Infrared (IR) Spectroscopy

Method: ATR (Attenuated Total Reflectance) or KBr Pellet.

-

2930 – 2780 cm⁻¹ (C-H Stretch): Strong aliphatic stretches.

-

Diagnostic:Bohlmann Bands (~2700–2800 cm⁻¹) may appear as "shoulders" on the C-H stretch, indicating the lone pair of the nitrogen is anti-periplanar to adjacent C-H bonds (trans-quinolizidine conformation).

-

-

1590, 1560 cm⁻¹ (C=C Aromatic): Weak to medium intensity ring breathing modes.

-

1450 cm⁻¹ (CH₂ Bend): Scissoring vibration of piperidine methylenes.

-

1070 cm⁻¹ (C-N Stretch): Aliphatic amine stretch.

-

690 – 750 cm⁻¹ (C-Br / Ar-H): Strong bands characteristic of meta-disubstituted benzene and the heavy atom C-Br stretch.

Analytical Workflow & Quality Control

To ensure the data collected matches the structure described, the following validation workflow is recommended.

Figure 2: Quality control decision tree for validating 4-aryl-piperidine derivatives.

References

-

ChemicalBook. 4-Phenylpiperidine Spectral Data (NMR, MS). (Analogous structure baseline). Retrieved from .

-

National Institutes of Health (NIH). Mass Spectrometric Studies on 4-aryl-1-cyclopropyl-1,2-dihydropyridinyl Derivatives. (Fragmentation mechanisms for aryl-piperidines).[1] Retrieved from .

-

National Institute of Advanced Industrial Science and Technology (AIST). SDBS: Spectral Database for Organic Compounds. (General reference for 3-bromophenyl and N-methylpiperidine shifts). .

- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds.

Sources

commercial suppliers of 4-(3-Bromophenyl)-1-methylpiperidine for research

An In-Depth Technical Guide to Sourcing and Synthesizing 4-(3-Bromophenyl)-1-methylpiperidine for Research Applications

This guide provides a comprehensive solution for researchers requiring this compound. Instead of a fruitless search for a direct supplier, we will focus on a more practical and scientifically sound approach: the acquisition of the immediate precursor, 4-(3-Bromophenyl)piperidine, and a detailed, reliable protocol for its subsequent synthesis into the desired N-methylated product. This methodology empowers researchers with greater control over the purity and characterization of their final compound, ensuring the integrity of their experimental outcomes.

Part 1: Sourcing the Key Precursor: 4-(3-Bromophenyl)piperidine

The most efficient pathway to obtaining the target compound is through the procurement of its secondary amine precursor, 4-(3-Bromophenyl)piperidine. This compound is available from several chemical suppliers that cater to the research and development sector.

When sourcing this precursor, it is crucial to request a Certificate of Analysis (CoA) from the supplier and to perform in-house quality control to verify its identity and purity before proceeding with the synthesis.

Table 1: Commercial Suppliers of 4-(3-Bromophenyl)piperidine

| Supplier | Catalog Number | CAS Number | Reported Purity |

| BLDpharm | BD37698 | 351534-36-6 | 97% |

| GlobalChemMall | ELLANOVALABS 55-0024 | 351534-36-6 | 99% min |

| Lead Sciences | BD37698 | 351534-36-6 | 97% |

Note: Availability and specifications are subject to change. It is recommended to contact the suppliers directly for the most current information.

Part 2: Synthesis of this compound via Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a well-established and highly reliable method for the N-methylation of primary and secondary amines.[2] This reductive amination procedure utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent.[2][3] A key advantage of this reaction is that it typically stops at the tertiary amine stage, preventing the formation of quaternary ammonium salts, which can be a common side reaction with other methylation agents.[4]

Reaction Mechanism

The reaction proceeds through a two-step mechanism. First, the secondary amine (4-(3-Bromophenyl)piperidine) reacts with formaldehyde to form an unstable aminal, which then dehydrates to generate an iminium ion. In the second step, the formic acid acts as a hydride donor, reducing the iminium ion to the desired tertiary amine, this compound, with the concurrent release of carbon dioxide.[2]

Caption: Mechanism of the Eschweiler-Clarke Reaction.

Experimental Protocol

Safety Precautions: This procedure should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. Formaldehyde is a suspected carcinogen and sensitizer, and formic acid is corrosive.

Reagents and Materials:

-

4-(3-Bromophenyl)piperidine (1.0 eq)

-

Formaldehyde (37% aqueous solution, 2.5 eq)

-

Formic acid (98-100%, 2.5 eq)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask equipped with a reflux condenser and magnetic stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography (if necessary)

Procedure:

-

To a round-bottom flask, add 4-(3-Bromophenyl)piperidine.

-

Add formic acid (2.5 eq) to the flask, followed by the aqueous formaldehyde solution (2.5 eq).

-

Heat the reaction mixture to 90-100 °C under reflux with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-